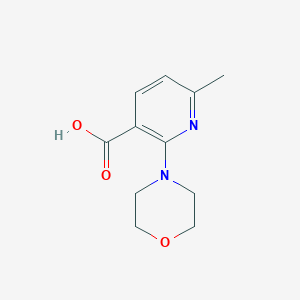

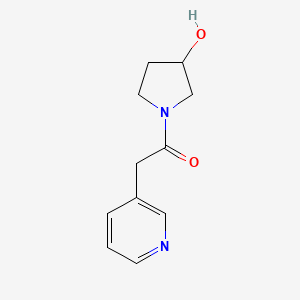

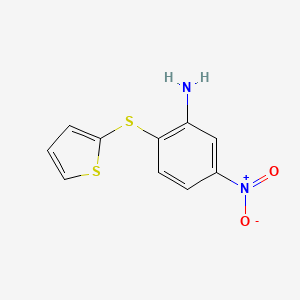

![molecular formula C10H19NO2 B1467589 (3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol CAS No. 1568255-97-9](/img/structure/B1467589.png)

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol

Descripción general

Descripción

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol, also known as 3R-1-OH-CPM, is a cyclopentyl-substituted pyrrolidin-3-ol compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of around 215°C and a melting point of around -6°C. In the past, 3R-1-OH-CPM has been used as a building block for the synthesis of other compounds and as a starting material for the synthesis of pharmaceuticals. In recent years, it has also been used in various scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

One of the primary scientific research applications of pyrrolidine derivatives involves their role as chiral organocatalysts. For example, derivatives of pyrrolidine have been found effective in catalyzing asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. This catalytic activity is attributed to the formation of hydrogen bonds between the catalyst and the reactants, such as β-nitrostyrene, showcasing the importance of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).

Nucleic Acids Research

Pyrrolidine derivatives have also been investigated for their interactions with nucleic acids. For instance, the incorporation of certain pyrrolidine moieties into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs) has been studied. These modifications induced slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, highlighting the compound's potential in the study of nucleic acid structures and functions (V. Filichev, E. Pedersen, 2003).

Synthesis of Bioactive Molecules

The versatility of pyrrolidine derivatives extends to the synthesis of bioactive molecules. Research has demonstrated the synthesis of various derivatives by introducing different substituents, which is significant for creating new medicinal molecules with improved biological activity. These studies underscore the compound's role in developing pharmaceuticals and understanding their mechanisms of action (D. D. Rubtsova et al., 2020).

Spectroscopic Studies

Spectroscopic studies of pyrrolidine derivatives provide insights into their structural and conformational properties. For example, research on 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols has explored their conformation through infrared and NMR spectroscopy, contributing to our understanding of pharmacologically interesting compounds (I. Iriepa et al., 2001).

Glycosidase Inhibition

Further research into 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one has shown significant inhibitory activities toward various glycosidases. This indicates the potential of these compounds in developing treatments for diseases related to glycosidase activity, such as diabetes and cancer (F. Popowycz et al., 2004).

Propiedades

IUPAC Name |

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-9-3-6-11(7-9)8-10(13)4-1-2-5-10/h9,12-13H,1-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCYPCGCXLKAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CN2CC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1467508.png)

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)

![2-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467511.png)

amine](/img/structure/B1467521.png)